molecular formula C39H40IN3O2S3 B12061811 5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide

5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide

Cat. No.: B12061811
M. Wt: 805.9 g/mol
InChI Key: RRGPZNSNORJTEB-FEXNTRRWSA-M
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Description

This compound (CAS: 105176-22-5) is a structurally complex heterocyclic molecule featuring conjugated benzothiazolylidene and thiazolylidene moieties. Its core structure includes a 4,5-dihydro-4-oxothiazolium iodide backbone substituted with ethoxy, ethyl, methyl, and diphenyl groups. Industrially, it is classified as a hazardous substance with skin/eye irritation risks and specific target organ toxicity, necessitating stringent safety protocols during handling .

Properties

Molecular Formula

C39H40IN3O2S3

Molecular Weight

805.9 g/mol

IUPAC Name

(5E)-5-[(E,4Z)-3-ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]-3-ethyl-2-[(Z)-(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)methyl]-1,3-thiazol-3-ium-4-one;iodide

InChI

InChI=1S/C39H40N3O2S3.HI/c1-6-40-31-24-27(5)20-22-32(31)45-34(40)25-30(44-9-4)21-23-33-39(43)42(8-3)36(46-33)26-35-41(7-2)37(28-16-12-10-13-17-28)38(47-35)29-18-14-11-15-19-29;/h10-26H,6-9H2,1-5H3;1H/q+1;/p-1/b30-21+,33-23+,34-25-;

InChI Key

RRGPZNSNORJTEB-FEXNTRRWSA-M

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)C)S/C1=C\C(=C/C=C/3\C(=O)[N+](=C(S3)/C=C\4/N(C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)CC)CC)\OCC.[I-]

Canonical SMILES

CCN1C2=C(C=CC(=C2)C)SC1=CC(=CC=C3C(=O)[N+](=C(S3)C=C4N(C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)CC)CC)OCC.[I-]

Origin of Product

United States

Biological Activity

The compound 5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide (CAS No. 105176-22-5) is a complex organic molecule notable for its diverse biological activities. Its unique structural features, including multiple thiazole and benzothiazole moieties, suggest potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is C39H40IN3O2S3C_{39}H_{40}IN_{3}O_{2}S_{3}, with a molecular weight of approximately 805.85 g/mol. The presence of various functional groups contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

PropertyValue
Molecular FormulaC39H40IN3O2S3
Molecular Weight805.85 g/mol
CAS Number105176-22-5
Functional GroupsThiazole, Benzothiazole

Antimicrobial Activity

Research indicates that compounds with thiazole and benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar thiazole-based compounds against various bacterial strains, suggesting that the compound may also possess similar activity due to its structural similarities .

Anticancer Potential

The anticancer properties of thiazole derivatives have been well-documented. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, benzothiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells . The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in cancer therapy.

The proposed mechanism of action for compounds like this involves the inhibition of specific enzymes or receptors associated with cell proliferation and survival. Interaction studies have indicated that such compounds can bind to DNA or RNA, disrupting normal cellular functions and leading to cell death.

Study 1: Anticancer Activity

A comparative analysis was conducted on several thiazole derivatives, including those structurally similar to the compound . The study found that certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer activity. The mechanisms involved included apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of thiazole-based compounds against Gram-positive and Gram-negative bacteria. Results showed that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

Property Target Compound Similar Compound () Similar Compound ()
Core Structure Thiazolium iodide with conjugated benzothiazolylidene Thiazolidinone with indole substituents Benzothiazole-oxadiazinane hybrid
Key Substituents Ethoxy, diphenyl, methyl Hydroxyphenyl, indole Aryl, thiourea
Synthetic Yield Not reported 60–75% 70–85%
Bioactivity Unreported Antibacterial (MIC: 8–32 µg/mL) Not specified
Hazard Profile Skin/eye irritation Low toxicity reported Not specified

Stability and Reactivity

The target compound’s iodide counterion and conjugated system may enhance photostability compared to simpler thiazolidinones (). However, its ethoxy and ethyl groups could increase susceptibility to hydrolytic degradation under acidic/basic conditions, akin to methyl iodide-mediated derivatives () . In contrast, benzimidazole-containing thiazolidinones () exhibit stability in ethanol but decompose in polar aprotic solvents .

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